![molecular formula C15H20N2O4S2 B8039883 methyl N-[6-(1,3-benzothiazol-2-ylsulfonyl)hexyl]carbamate](/img/structure/B8039883.png)
methyl N-[6-(1,3-benzothiazol-2-ylsulfonyl)hexyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[6-(1,3-benzothiazol-2-ylsulfonyl)hexyl]carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a benzothiazole ring, which is known for its significant pharmaceutical and biological activities .
Méthodes De Préparation
The synthesis of methyl N-[6-(1,3-benzothiazol-2-ylsulfonyl)hexyl]carbamate typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization . Industrial production methods may include the use of green chemistry principles to minimize environmental impact .
Analyse Des Réactions Chimiques
Methyl N-[6-(1,3-benzothiazol-2-ylsulfonyl)hexyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl N-[6-(1,3-benzothiazol-2-ylsulfonyl)hexyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Its potential pharmaceutical properties are being explored for the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as fluorescence or electroluminescence.
Mécanisme D'action
The mechanism by which methyl N-[6-(1,3-benzothiazol-2-ylsulfonyl)hexyl]carbamate exerts its effects involves interaction with molecular targets and pathways. The benzothiazole ring system is known to interact with various enzymes and receptors, leading to its biological activity . Molecular docking studies have shown that this compound can inhibit specific enzymes, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
Methyl N-[6-(1,3-benzothiazol-2-ylsulfonyl)hexyl]carbamate can be compared with other benzothiazole derivatives, such as:
- 3-[(1,3-benzothiazol-2-ylsulfanyl)(phenyl)methyl]-2H-chromen-4-ol
- Benzothiazole-based anti-tubercular compounds
These compounds share similar structural features but differ in their specific biological activities and applications.
Propriétés
IUPAC Name |
methyl N-[6-(1,3-benzothiazol-2-ylsulfonyl)hexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S2/c1-21-14(18)16-10-6-2-3-7-11-23(19,20)15-17-12-8-4-5-9-13(12)22-15/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAJVBSHBUIGNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCCCCCS(=O)(=O)C1=NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
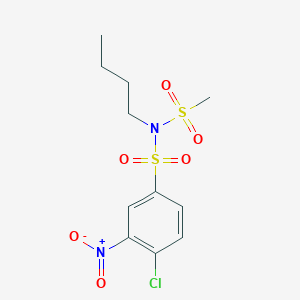
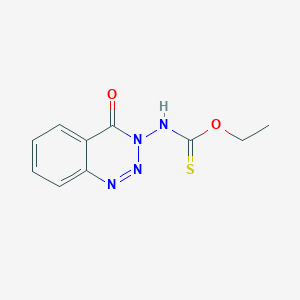
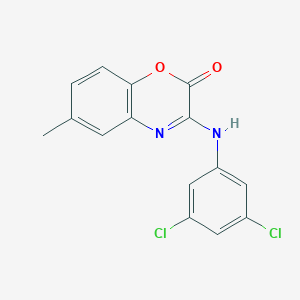
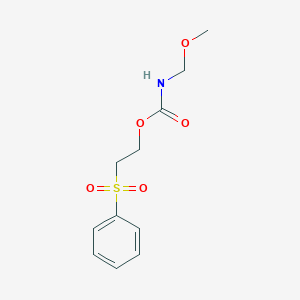
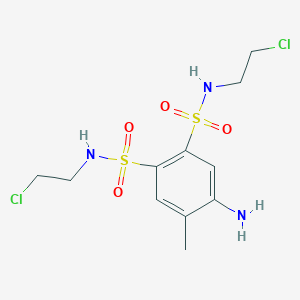
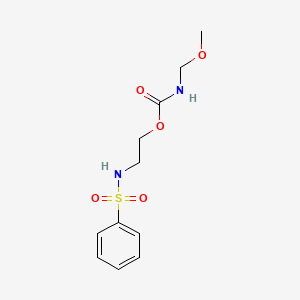
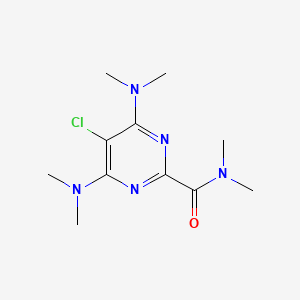
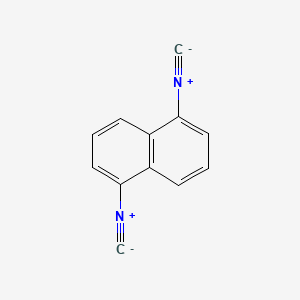
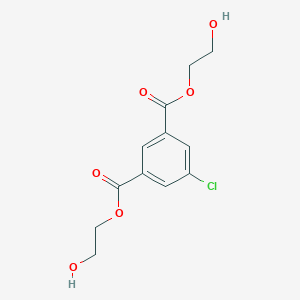
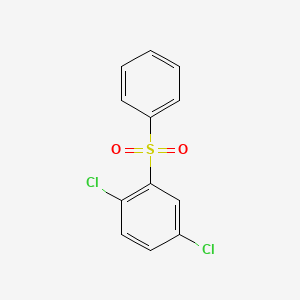
![4,5-Dichlorothieno[2,3-g][1]benzothiole-2,7-dicarbohydrazide](/img/structure/B8039861.png)
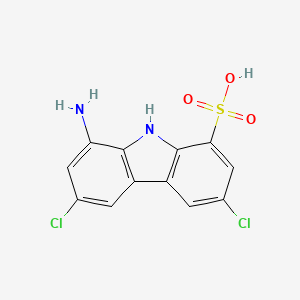
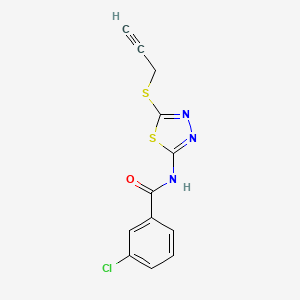
![3-Methoxy-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-8-one](/img/structure/B8039874.png)
